molecular formula C21H19ClO5 B11155966 methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate

methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate

Cat. No.: B11155966
M. Wt: 386.8 g/mol
InChI Key: GABIDEINFBYANH-UHFFFAOYSA-N
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Description

Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with a chloro group, a propyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-propyl-2H-chromen-2-one with phenylacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, propyl group, and phenylacetate moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate

InChI

InChI=1S/C21H19ClO5/c1-3-7-14-10-19(23)26-17-12-18(16(22)11-15(14)17)27-20(21(24)25-2)13-8-5-4-6-9-13/h4-6,8-12,20H,3,7H2,1-2H3

InChI Key

GABIDEINFBYANH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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